Methyl 1-methyl-2-((4-methylbenzyl)sulfanyl)-1H-imidazole-5-carboxylate

Description

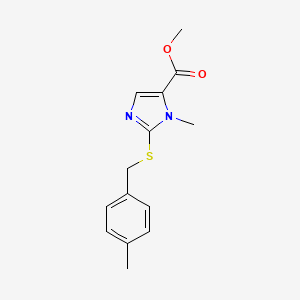

Methyl 1-methyl-2-((4-methylbenzyl)sulfanyl)-1H-imidazole-5-carboxylate is an imidazole derivative characterized by:

- 1-methyl group: Substituted at the imidazole ring’s N1 position.

- 2-((4-methylbenzyl)sulfanyl) group: A thioether linkage at the C2 position, featuring a 4-methylbenzyl moiety.

- 5-carboxylate ester: A methyl ester at the C5 position.

Properties

IUPAC Name |

methyl 3-methyl-2-[(4-methylphenyl)methylsulfanyl]imidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-10-4-6-11(7-5-10)9-19-14-15-8-12(16(14)2)13(17)18-3/h4-8H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNSAXDPVABXLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC=C(N2C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound “methyl 1-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazole-5-carboxylate” are currently unknown. This compound is part of a collection of unique chemicals provided to early discovery researchers

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of applications, including pharmaceuticals and agrochemicals, but the specific pathways affected by this compound need further investigation.

Pharmacokinetics

Biological Activity

Methyl 1-methyl-2-((4-methylbenzyl)sulfanyl)-1H-imidazole-5-carboxylate (CAS No. 338420-88-5) is a compound of growing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications based on diverse sources.

- Molecular Formula : C14H16N2O2S

- Molecular Weight : 276.35 g/mol

- Density : 1.19 g/cm³

- Boiling Point : 445.2 ± 47.0 °C

- LogP : 3.29

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Imidazole Ring : Through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

- Introduction of the Sulfanyl Group : Via nucleophilic substitution reactions involving a suitable thiol.

- Attachment of Aromatic Groups : Utilizing Friedel-Crafts reactions for introducing phenyl rings.

Antimicrobial Properties

Research indicates that compounds with imidazole structures often exhibit antimicrobial activity. This compound has been studied for its potential to inhibit various bacterial strains, although specific data on its efficacy is limited.

Anticancer Activity

Preliminary studies suggest that imidazole derivatives can possess anticancer properties. For instance, similar compounds have demonstrated cytotoxic effects against cancer cell lines, such as:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | A431 (human epidermoid carcinoma) | < 20 |

| Compound B | U251 (human glioblastoma) | < 10 |

The structure-activity relationship (SAR) studies indicate that the presence of specific functional groups significantly enhances the anticancer activity of imidazole derivatives .

The biological activity of this compound is believed to involve interaction with specific molecular targets, such as enzymes or receptors involved in disease pathways. The sulfanyl group and imidazole ring play crucial roles in binding and modulating enzyme activity.

Study on Anticancer Effects

In a study investigating various imidazole derivatives, this compound was tested against several cancer cell lines. The results indicated that compounds with similar structures showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Antimicrobial Efficacy Evaluation

Another study focused on evaluating the antimicrobial properties of various imidazole derivatives, including this compound. The compound was assessed against Gram-positive and Gram-negative bacteria, showing moderate inhibition against certain strains.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The following table highlights key structural analogs and their differences:

Key Observations:

Core Heterocycle : The target compound’s imidazole core differs from benzimidazole derivatives (e.g., ), which exhibit enhanced aromaticity and altered electronic properties .

C2 Substituents : The 2-((4-methylbenzyl)sulfanyl) group contrasts with sulfonyl () or thione () groups, impacting hydrogen-bonding capacity and metabolic stability .

Ester Position : Methyl esters at C5 (target) vs. C2 () influence solubility and hydrolytic stability.

Angiotensin II Receptor Antagonists

Compounds like Olmesartan Medoxomil () and TCV-116 () share imidazole cores with tetrazole or carboxylic acid groups. While the target compound lacks a tetrazole moiety, its ester group may serve as a prodrug precursor, akin to TCV-116’s conversion to CV-11974 .

Physicochemical Properties

Limited data exist for the target compound, but analogs provide insights:

Q & A

Q. Basic

- NMR Spectroscopy : - and -NMR identify substituent patterns (e.g., methyl, benzyl, and sulfanyl groups).

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming bond lengths and angles (e.g., C–S bond at ~1.8 Å) .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

How to resolve contradictions in crystallographic data due to hydrogen bonding variability?

Advanced

Discrepancies arise from polymorphic forms or solvent inclusion. Strategies include:

- Graph Set Analysis : Classify hydrogen-bonding patterns (e.g., Etter’s notation for chains or rings) to differentiate polymorphs .

- High-Resolution Data : Use synchrotron radiation for enhanced resolution (<0.8 Å) to detect subtle conformational changes.

- SHELX Refinement : Apply restraints for disordered solvent molecules and thermal parameters .

What is the role of the sulfanyl group in the compound’s reactivity?

Basic

The sulfanyl (-S-) group:

- Stabilizes Radical Intermediates : Enhances electron density, facilitating redox reactions (e.g., nitroimidazole derivatives in undergo reduction at lower potentials) .

- Influences Molecular Conformation : Bond angles (e.g., C–S–C ~105°) affect steric interactions, as seen in crystal structures of similar thioether-containing imidazoles .

How do substituent variations affect the compound’s biological activity?

Advanced

Substituent modifications (e.g., methyl, benzyl) alter pharmacodynamics:

- Methyl Groups : Increase lipophilicity, enhancing blood-brain barrier penetration (e.g., Metomidate analogs in show CNS activity) .

- Benzyl Sulfanyl Moieties : Improve binding to hydrophobic enzyme pockets (e.g., imidazole-based inhibitors with sulfanyl groups show higher IC values) .

How to determine purity and stability under different storage conditions?

Q. Basic

- HPLC Analysis : Use C18 columns with UV detection (λ = 254 nm) to monitor degradation products.

- Stability Studies : Store samples at 4°C in amber vials under inert gas; periodic NMR checks detect hydrolysis of the methyl ester group .

What strategies mitigate byproduct formation during alkylation steps?

Q. Advanced

- Stepwise Alkylation : Introduce substituents sequentially to avoid over-alkylation.

- Protecting Groups : Temporarily block reactive sites (e.g., imidazole N3) using trimethylsilyl chloride.

- Catalytic Optimization : Use Pd(0)/ligand systems to suppress side reactions like β-hydride elimination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.